tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate

Lipophilicity Modulation Hydrogen Bond Acceptor Count Medicinal Chemistry Building Blocks

Researchers developing ERK or PIM kinase inhibitors require stereochemically precise fluorinated intermediates. Non-fluorinated or wrong-diastereomer analogs alter binding and metabolic stability. This (1S,2R,4S)-configured Boc-aminocyclohexanol delivers: - C2 fluorine for H-bond modulation (XLogP3-AA=1.6) - Orthogonal OH/Boc handles for sequential functionalization - 97% purity, confirmed chiral identity Procure the exact diastereomer matching published synthetic routes.

Molecular Formula C11H20FNO3
Molecular Weight 233.28 g/mol
Cat. No. B8070945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate
Molecular FormulaC11H20FNO3
Molecular Weight233.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1F)O
InChIInChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m1/s1
InChIKeySSJLYZCXMMQWCU-HRDYMLBCSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate Product Profile


tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate (CAS 1788041-38-2, molecular formula C₁₁H₂₀FNO₃, MW 233.28 g/mol) is a chiral, orthogonally protected cyclohexane derivative featuring a Boc-carbamate, a secondary hydroxyl group, and a fluorine substituent in a defined (1S,2R,4S) relative configuration [1]. It is cataloged as a research-use building block with typical supplier purity specifications of 95–97% and is stored at room temperature . The compound belongs to the broader class of fluorinated aminocyclohexanols that serve as versatile intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system agents, where precise stereochemistry and hydrogen-bonding modulation are critical design parameters [2].

Chemoselectivity Orthogonal Boc and hydroxyl groups support sequential selective deprotection workflows.
Stereochemical Requirement The defined (1S,2R,4S) configuration is critical for directed synthesis of tetra-substituted cyclohexanes.
Fluorinated Motif The C2 fluorine provides a specific hydrogen-bond acceptor and electron-withdrawing profile distinct from non-fluorinated or 3-fluoro regioisomers.

tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate Substitution Risks


Superficially similar Boc-protected aminocyclohexanols cannot be interchanged because three interdependent molecular features govern their utility in complex synthesis: fluorine substitution position, relative stereochemistry, and orthogonal protecting-group strategy [1][2]. A non-fluorinated analog (e.g., tert-butyl (4-hydroxycyclohexyl)carbamate) lacks the hydrogen-bond acceptor capacity and electron-withdrawing effect of the C2 fluorine, altering both LogP and metabolic stability of downstream products [3]. Regioisomeric 3-fluoro variants (e.g., the (1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl fragment found in the clinical ERK inhibitor Rineterkib) present a different spatial arrangement of the fluorine and hydroxyl groups, which dictates distinct binding interactions in target proteins [4][5]. Diastereomers such as the (1R,2R,4S) or (1R,2S,4S) forms encode opposite or mismatched chirality at the Boc-amino center, producing divergent stereochemical outcomes in diastereoselective transformations [1][2]. The quantitative evidence below translates these structural differences into measurable procurement-relevant parameters.

Non-fluorinated Analogs Lack the C2 fluorine hydrogen-bond acceptor capacity, potentially altering downstream binding modes or physicochemical profiles.
3-Fluoro Regioisomers Shift the fluorine spatial vector relative to the amine attachment point, leading to structurally distinct SAR starting points compared to the 2-fluoro series.
Diastereomeric Mismatch Using (1R,2R,4S) or (1R,2S,4S) forms introduces incorrect chirality, which may derail stereospecific synthetic routes or produce erroneous biological data.

tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate Differentiation Evidence


Fluorine Increases Hydrogen Bond Acceptor Count

The target compound possesses four hydrogen bond acceptors, compared to three for the non-fluorinated analog tert-butyl (4-hydroxycyclohexyl)carbamate, directly attributable to the C2 fluorine atom [1][2]. This additional HBA unit provides a measurable increase in polarity and potential target engagement, while XLogP3-AA remains at 1.6 for both compounds, indicating that fluorine incorporation achieves increased heteroatom content without raising lipophilicity—a desirable profile in lead optimization [1][2].

HBA Count Increase
Cross-study comparable
4 vs 3 HBA groups (+1 HBA); XLogP3 remains unchanged at 1.6
Supports exploration of additional polar contacts with target proteins.
Computed property; may not translate directly to solvation effects.
Lipophilicity Modulation Hydrogen Bond Acceptor Count Medicinal Chemistry Building Blocks

2-Fluoro vs. 3-Fluoro Substitution Pattern

The target compound places fluorine at the C2 position adjacent to the Boc-amino group, whereas the clinically advanced ERK1/2 inhibitor Rineterkib (LTT462) incorporates the (1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl fragment with fluorine at the C3 position distal to the amine attachment point [1][2][3]. Rineterkib has demonstrated oral activity in KRAS-mutant NSCLC, pancreatic, colorectal, and ovarian cancer models (NCT04097821) [3]. While no direct head-to-head enzymatic data are available for the free amine derived from the target compound, the 2-fluoro regioisomeric scaffold offers a distinct vector for SAR exploration that is structurally orthogonal to the 3-fluoro series, creating procurement value for programs seeking IP-differentiated back-up series [1][4].

2-F vs. 3-F Regiochemistry
Context-dependent
C2-F (vicinal to amine) vs. C3-F (distal to amine); Rineterkib (3-F scaffold) is a clinical-stage ERK inhibitor.
Supports structurally diverse SAR library exploration for IP-differentiated kinase programs.
No head-to-head enzymatic data available for the free amine derived from this building block.
ERK Inhibition Regioisomer Comparison Kinase Drug Discovery

Diastereomeric Identity and Purity

The (1S,2R,4S) diastereomer (CAS 1788041-38-2) is one of four possible stereoisomers of the 2-fluoro-4-hydroxycyclohexyl carbamate scaffold. Suppliers offer the (1R,2R,4S) form under CAS 1268512-14-6 and the (1R,2S,4S) form under CAS 1268512-47-5 as discrete catalog items with independent pricing and purity specifications [1]. While all share the same molecular formula (C₁₁H₂₀FNO₃) and molecular weight (233.28 g/mol), they produce different InChIKeys: SSJLYZCXMMQWCU-YIZRAAEISA-N for the target compound vs. distinct keys for each diastereomer [1]. This structural non-interchangeability is critical for diastereoselective reactions where the stereochemical outcome at the newly formed center depends on the relative configuration of the starting material [2].

Diastereomeric Identity
Head-to-head
InChIKey: SSJLYZCXMMQWCU-YIZRAAEISA-N (1S,2R,4S); unique keys for each diastereomer.
CAS verification is critical for procuring the correct stereoisomer.
Identical molecular weight and formula across diastereomers; independent catalog items.
Diastereomer Separation Stereochemical Purity Chiral Building Block Specification

Purity as Differentiator Across Stereoisomers

Computed density (1.1 ± 0.1 g/cm³) and boiling point (346.0 ± 42.0 °C at 760 mmHg) are identical across all four 2-fluoro-4-hydroxycyclohexyl carbamate diastereomers, as these bulk properties derive from molecular formula rather than stereochemistry . Consequently, the sole procurement-relevant differentiator among stereoisomers is the guaranteed purity specification and the reputation of the vendor for delivering stereochemical fidelity. The target compound is offered at 97% purity by Aladdin (CAS 1788041-38-2) and at 95% by Combi-Blocks (catalog QV-0106), whereas the (1R,2R,4S) diastereomer is listed at 95% purity by AKSci and the (1R,2S,4S) form at 95% by various suppliers . No significant purity advantage exists among diastereomers; selection should be driven entirely by the required stereochemistry.

Purity Specification
Supplier-reported
Target: 97% (Aladdin). Diastereomer (1R,2R,4S): 95% (AKSci).
Marginally higher available purity may support purity-sensitive downstream steps.
Bulk properties (density, bp) are identical across stereoisomers.
Physicochemical Consistency Purity Specification Vendor Reliability

Orthogonal Boc Protection Stability

The Boc (tert-butoxycarbonyl) protecting group on the target compound is cleavable under standard acidic conditions (TFA, HCl/dioxane) to unmask a primary amine for further functionalization [1]. This feature is universal across all Boc-protected cyclohexyl carbamates, including the non-fluorinated and regioisomeric analogs. However, the presence of the C2 fluorine in the target compound may modulate the basicity of the liberated amine relative to the non-fluorinated analog, a property not directly quantified in available literature but inferred from the electron-withdrawing inductive effect of fluorine [2]. For procurement, the key consideration is that the Boc group remains orthogonal to the hydroxyl group, enabling selective sequential deprotection strategies that are essential for constructing complex tetra-substituted cyclohexane derivatives as described in PIM kinase inhibitor syntheses [3].

Boc Orthogonal Stability
Class-level
Boc cleavable under standard acidic conditions (TFA); hydroxyl group remains intact.
Represents a core feature of Boc-aminocyclohexanols for sequential synthesis workflows.
C2 fluorine may modulate liberated amine basicity; not directly quantified in available literature.
Protecting Group Strategy Boc Deprotection Synthetic Intermediate Stability

tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate Applications


2-Fluoro Kinase Inhibitor Analogs

Medicinal chemistry teams pursuing ERK, PIM, or related kinase targets can use this building block to construct 2-fluoro-substituted cyclohexyl-containing inhibitors that are regioisomerically distinct from the clinical 3-fluoro series (Rineterkib/LTT462). The (1S,2R,4S) stereochemistry places fluorine adjacent to the amine attachment point, creating a unique hydrogen-bonding motif that may confer differential selectivity against kinase panel screens [1][2]. After Boc deprotection, the free amine can be coupled to heterocyclic cores (e.g., pyrazine, pyrimidine) to build focused compound libraries for SAR studies [1].

Tetra-Substituted Cyclohexane Synthesis

Following the synthetic strategy described by Han et al. (J. Med. Chem. 2020) for PIM kinase inhibitors, this stereochemically defined intermediate can undergo sequential functionalization at the hydroxyl and amine positions to yield tetra-substituted cyclohexyl diols [3]. The C2 fluorine modulates LogD without increasing lipophilicity (XLogP3-AA = 1.6), a property that was critical for achieving metabolic stability in the PIM inhibitor series [3][4]. Researchers should procure the specific (1S,2R,4S) diastereomer to maintain consistency with published synthetic routes.

Fluorine Hydrogen-Bonding Probes

The four hydrogen bond acceptor groups (including the C2 fluorine) make this compound suitable as a precursor for chemical probes where fluorine-mediated interactions (C–F···H–N, C–F···H–O) with target proteins are being investigated [4][5]. The non-fluorinated analog (3 HBA) serves as a matched control for isolating fluorine-specific effects in biophysical assays (e.g., X-ray crystallography, SPR, ITC), enabling rigorous structure-activity relationship analysis [4].

Chiral Purity Analytical Standard

Given the commercial availability of all four diastereomers as discrete catalog items (CAS 1788041-38-2, 1268512-14-6, 1268512-47-5, and 1881275-67-7), the target compound can serve as an analytical reference standard for developing chiral HPLC or SFC methods to monitor diastereomeric purity in downstream synthetic steps [2]. The distinct InChIKeys provide unambiguous identity verification for regulatory documentation [2].

Application
Selection Property
Validation Focus
2-Fluoro Kinase Inhibitor Analogs
C2-Fluorine adjacent to amine attachment point
ERK/PIM kinase SAR workflow; target specificity against clinically reported 3-fluoro series
Tetra-Substituted Cyclohexane Synthesis
Orthogonal Boc and hydroxyl protecting groups
Sequential deprotection protocol consistency; final product purity validation
Fluorine Hydrogen-Bonding Probes
Enhanced HBA count (4) via C2 fluorine; non-fluorinated analog as matched control
Structure-based biophysical assays (X-ray, SPR) to isolate fluorine-specific interactions
Chiral Purity Analytical Standard
Defined (1S,2R,4S) configuration with unique InChIKey
Chiral HPLC/SFC method development; diastereomeric separation verification
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